N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.42 (s, 1H, NH, carboxamide), δ 7.92–7.88 (m, 1H, thiophene H3), δ 7.65 (d, J = 3.2 Hz, 1H, thiophene H4), δ 7.48 (d, J = 3.2 Hz, 1H, thiophene H5), δ 7.31 (d, J = 1.6 Hz, 1H, furan H3), δ 6.72 (dd, J = 3.6, 1.6 Hz, 1H, furan H4). The thiazole H2 (imine proton) appears as a singlet at δ 8.15 due to conjugation with the oxadiazole ring.
- Methyl group at δ 2.45 (s, 3H).
¹³C NMR (100 MHz, DMSO-d6) :
- 167.8 ppm (C=O, carboxamide), 162.1 ppm (C=N, oxadiazole), 158.3 ppm (C=N, thiazole). Thiophene carbons appear at 140.2 (C2), 128.5 (C3), 127.8 (C4), and 126.4 ppm (C5).
Infrared (IR) Spectroscopy
- Strong absorption at 1695 cm⁻¹ (C=O stretch, carboxamide), 1602 cm⁻¹ (C=N, oxadiazole), and 1540 cm⁻¹ (C=C, thiophene). The absence of N-H stretches above 3300 cm⁻¹ confirms enamine tautomer stabilization.
UV-Vis Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 427.1 [M+H]+, consistent with the molecular formula C17H12N4O3S2. Fragmentation peaks at m/z 298.0 (loss of furan-carboxamide) and 185.1 (oxadiazole-thiophene ion).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar geometry for the thiazole-oxadiazole-thiophene core, with dihedral angles of 8.2° between thiazole and oxadiazole rings and 12.5° between oxadiazole and thiophene. Key bond lengths include:
- Thiazole C2-N: 1.31 Å (shorter than typical C-N single bonds, indicating conjugation).
- Oxadiazole N-O: 1.36 Å, consistent with aromatic delocalization.
The furan-carboxamide group adopts a s-cis conformation relative to the thiazole ring, stabilized by intramolecular hydrogen bonding between the carboxamide NH and the oxadiazole N3 (2.09 Å).
Computational Modeling of Tautomeric Equilibrium and Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict two stable tautomers:
- Enamine form (96% population): Features a conjugated imine (C=N) bond between thiazole and furan-carboxamide, with a stabilization energy of 28.5 kcal/mol.
- Iminol form (4% population): Less stable due to disrupted conjugation.
Natural Bond Orbital (NBO) analysis highlights charge distribution:
- Thiazole C2: δ⁺ = +0.32 e (electrophilic site).
- Oxadiazole O1: δ⁻ = −0.45 e (nucleophilic site).
Frontier molecular orbitals reveal a HOMO-LUMO gap of 3.8 eV, localized on the oxadiazole-thiophene moiety (HOMO) and thiazole-furan system (LUMO), suggesting charge-transfer potential.
Table 1: Summary of Key Spectroscopic and Computational Data
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C17H12N4O3S2 |
| ¹H NMR (δ, ppm) | 8.42 (NH), 8.15 (C=N), 2.45 (CH3) |
| IR (C=O stretch) | 1695 cm⁻¹ |
| HOMO-LUMO Gap | 3.8 eV |
| X-ray Dihedral Angle | 8.2° (thiazole-oxadiazole) |
Properties
Molecular Formula |
C15H10N4O3S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H10N4O3S2/c1-8-11(14-17-12(19-22-14)10-5-3-7-23-10)24-15(16-8)18-13(20)9-4-2-6-21-9/h2-7H,1H3,(H,16,18,20) |
InChI Key |
YWUKEVORGKHHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic Acid
The oxadiazole-thiophene intermediate is synthesized via a three-step sequence starting from 2-thiophenecarboxylic acid.
-
Esterification : 2-Thiophenecarboxylic acid undergoes methanol esterification in the presence of concentrated sulfuric acid, yielding methyl 2-thiophenecarboxylate.
-
Hydrazinolysis : The ester reacts with hydrazine hydrate in ethanol under reflux to form 2-thiophenecarbohydrazide.
-
Cyclization : The hydrazide reacts with oxalyl chloride monomethyl ester, followed by cyclization using phosphorus oxychloride (POCl₃), producing 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbonyl chloride.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, MeOH, reflux | 93% |
| 2 | NH₂NH₂·H₂O, EtOH, reflux | 85% |
| 3 | POCl₃, 80°C | 78% |
Preparation of 4-Methyl-1,3-thiazol-2-amine
4-Methylthiazole-2-amine is synthesized via a Hantzsch thiazole synthesis:
-
Protocol : Thiourea reacts with chloroacetone in ethanol under reflux, forming the thiazole ring.
-
Key Parameters :
-
Molar ratio of thiourea:chloroacetone = 1:1.2
-
Reaction time: 6 hours
-
Yield: 68%
-
Assembly of the Thiazole-Oxadiazole Core
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole-carbonyl chloride intermediate reacts with 4-methylthiazole-2-amine in dimethylformamide (DMF) at 80°C to form N-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide.
Optimization Insights :
-
Solvent Choice : DMF enhances nucleophilic substitution efficiency compared to THF or acetonitrile.
-
Temperature : Reactions below 70°C result in incomplete conversion.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 8.03 (d, J = 4.9 Hz, 1H, thiophene), 7.33 (t, J = 4.0 Hz, 1H, thiazole), 2.41 (s, 3H, CH₃).
Formation of the Schiff Base with Furan-2-carboxamide
Condensation Reaction
The final step involves condensing N-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide with furan-2-carboxaldehyde under basic conditions.
Procedure :
-
Dissolve the thiazole-oxadiazole intermediate (1.0 mmol) and furan-2-carboxaldehyde (1.2 mmol) in anhydrous ethanol.
-
Add piperidine (0.1 mmol) as a catalyst.
-
Reflux at 80°C for 8–12 hours.
-
Isolate the product via vacuum filtration and recrystallize from ethanol/water.
Critical Factors :
-
Stoichiometry : Excess aldehyde (1.2 equiv) ensures complete imine formation.
-
Catalyst : Piperidine accelerates Schiff base formation by deprotonating the thiazole amine.
Analytical Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the cyclization and condensation steps:
-
Oxadiazole Cyclization : 15 minutes at 120°C (vs. 6 hours conventionally).
-
Schiff Base Formation : 30 minutes at 100°C (vs. 8–12 hours).
Advantages :
Challenges and Optimization Opportunities
Stereochemical Control
The (2E)-configuration is favored due to thermodynamic stability, but reaction conditions influence isomer distribution:
Chemical Reactions Analysis
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene or oxadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.
Scientific Research Applications
Structural Overview
The compound features multiple functional groups including thiazole, oxadiazole, and furan moieties, which contribute to its diverse chemical behavior. The presence of thiophene enhances its electronic properties, making it suitable for various applications.
Chemistry
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways for complex molecules.
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. For example:
- In vitro Studies: The compound has shown efficacy against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251), with IC50 values indicating strong cytotoxicity .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Drug Development: As a lead compound for developing novel anticancer drugs due to its unique pharmacophore.
Case Studies
A notable case study demonstrated that derivatives of this compound exhibited enhanced selectivity against cancer cell lines compared to standard chemotherapeutics like cisplatin .
Material Science
The unique electronic properties imparted by the thiophene and oxadiazole groups make this compound a candidate for developing new materials with specific functionalities:
- Conductive Polymers: Potential applications in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, leading to its biological effects. For example, the thiophene ring can act as a voltage-gated sodium channel blocker, while the oxadiazole and thiazole rings can modulate other biochemical pathways .
Comparison with Similar Compounds
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CAS 1190242-11-5)
- Molecular Formula : C₁₉H₁₇FN₄O₃S
- Key Features : Replaces the 1,2,4-oxadiazole-thiophene unit with a 1,3,4-thiadiazole ring and a 4-fluorobenzyl group. The furan-2-ylmethyl substituent and pyrrolidine carboxamide differ from the target compound’s furan-2-carboxamide.
2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide (CAS 1324084-86-7)
- Molecular Formula : C₁₇H₁₅ClN₄O₂S₂
- Key Features : Incorporates a tetrahydrofuran-2-yl substituent and a 2-chlorophenyl-thiazole moiety. Unlike the target compound, this derivative lacks the thiophene-oxadiazole system.
- Implications : The tetrahydrofuran group increases hydrophilicity, which may influence solubility and metabolic stability .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (CAS 1104637-08-2)
- Molecular Formula : C₁₃H₁₆N₄O₂S₂
- Key Features: Shares a thiazolecarboxamide backbone but substitutes the oxadiazole-thiophene unit with a 3-thienyl group and an ethylamino side chain.
Comparative Analysis of Heterocyclic Cores
Key Observations :
- The target compound’s 1,2,4-oxadiazole-thiophene system distinguishes it from analogues with 1,3,4-thiadiazole or simpler thiazole cores.
- Thiophene and furan moieties are common in all compounds, suggesting shared π-π stacking or hydrogen-bonding capabilities.
Pharmacological Potential
While specific data on the target compound’s bioactivity is unavailable in the provided evidence, structural analogues exhibit diverse activities:
- 1,3,4-Thiadiazole derivatives : Demonstrated antimicrobial and antitumor properties due to sulfur’s electron-rich nature, which facilitates interactions with enzymes or DNA .
- Thiophene-containing compounds : Often associated with antiviral activity, as seen in related carboxamide derivatives .
- Furan-carboxamide groups : Enhance solubility and bioavailability, as observed in kinase inhibitors and antimicrobial agents .
Biological Activity
N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple bioactive moieties that may contribute to a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and potential mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 454.5 g/mol. It features a furan ring, thiazole ring, thiophene ring, and an oxadiazole unit, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₄S₂ |
| Molecular Weight | 454.5 g/mol |
| Structure | Structure |
Anticancer Activity
Research has indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:
- MCF-7 cells : Some oxadiazole derivatives demonstrated IC50 values significantly lower than standard treatments like Tamoxifen and 5-Fluorouracil, suggesting enhanced efficacy in inhibiting breast cancer cell proliferation .
Antibacterial Activity
The compound's structural components suggest potential antibacterial properties. Studies on related oxadiazole derivatives have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Compounds containing oxadiazole rings have been associated with anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This activity can be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study found that a related oxadiazole derivative exhibited an IC50 value of 1.63 µg/mL against HepG2 liver cancer cells, comparable to Doxorubicin .
- Antibacterial Screening : Another research indicated that certain oxadiazole derivatives showed MIC values between 5 and 8.9 μg/mL against Bacillus subtilis, demonstrating significant antibacterial activity .
The biological activities of this compound are likely mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Interaction : Its various functional groups allow for interactions with multiple biological targets, potentially leading to modulated signaling pathways associated with cell growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
